Cas no 2580184-83-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- 2580184-83-2
- EN300-27731707
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid
-
- インチ: 1S/C22H21NO5/c24-19(25)22-10-9-21(12-22,13-28-22)23-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25)
- InChIKey: WRPHEQXNISTATA-UHFFFAOYSA-N
- ほほえんだ: O1CC2(CCC1(C(=O)O)C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 379.14197277g/mol
- どういたいしつりょう: 379.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 84.9Ų
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731707-10g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 10g |
$11537.0 | 2023-09-10 | ||
Enamine | EN300-27731707-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 0.1g |
$2361.0 | 2025-03-19 | |
Enamine | EN300-27731707-5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 5g |
$7780.0 | 2023-09-10 | ||
Enamine | EN300-27731707-1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 1g |
$2683.0 | 2023-09-10 | ||
Enamine | EN300-27731707-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 1.0g |
$2683.0 | 2025-03-19 | |
Enamine | EN300-27731707-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 0.25g |
$2468.0 | 2025-03-19 | |
Enamine | EN300-27731707-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 0.05g |
$2254.0 | 2025-03-19 | |
Enamine | EN300-27731707-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 2.5g |
$5258.0 | 2025-03-19 | |
Enamine | EN300-27731707-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 0.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-27731707-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
2580184-83-2 | 95.0% | 5.0g |
$7780.0 | 2025-03-19 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acidに関する追加情報
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid (CAS No. 2580184-83-2)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid, identified by its CAS number 2580184-83-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its bicyclic structure, which incorporates a fluorenyl moiety and an amino acid-like backbone. The presence of a methoxycarbonyl group and a bicyclo[2.2.1]heptane scaffold imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural framework of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid is particularly noteworthy due to its potential for biological activity. The fluorenyl group, known for its stability and fluorescence properties, often serves as a pharmacophore in drug design, enhancing both solubility and metabolic stability. Meanwhile, the bicyclo[2.2.1]heptane core is a common motif in bioactive molecules, contributing to favorable pharmacokinetic profiles. The methoxycarbonyl (MOC) protecting group on the amino function is strategically employed to facilitate subsequent synthetic transformations, such as coupling reactions in peptide or protein drug development.
In recent years, there has been growing interest in leveraging such heterocyclic compounds for their potential applications in medicinal chemistry. The bicyclic system of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid offers a scaffold that can be modified to explore various biological targets, including enzymes and receptors involved in metabolic diseases, inflammation, and cancer. Its structural rigidity provided by the fused rings not only stabilizes the molecule but also allows for precise tuning of electronic and steric properties to optimize binding affinity.
One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. The presence of both an amino group and a carboxylic acid functionality makes it amenable to further derivatization through techniques such as amide bond formation, esterification, or amidation. These modifications are crucial for generating libraries of compounds for high-throughput screening (HTS) or structure-based drug design (SBDD). Furthermore, the fluorenyl moiety can be used for tracking purposes in biochemical assays or as an anchor for fluorescent probes.
Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions on the bicyclic core with high regioselectivity and yield. Additionally, computational chemistry approaches have been instrumental in predicting the conformational preferences and binding modes of this compound, aiding in rational drug design.
The pharmaceutical industry has shown particular interest in analogs of this compound due to their potential therapeutic applications. Studies have demonstrated that modifications around the bicyclo[2.2.1]heptane scaffold can modulate interactions with biological targets, leading to enhanced efficacy or reduced toxicity compared to parent compounds. For example, derivatives with optimized solubility profiles have been explored as candidates for oral administration, while those with improved metabolic stability may be better suited for parenteral routes.
The role of CAS No. 2580184-83-2 in academic research cannot be overstated either. It serves as a reference point for synthetic chemists seeking to develop novel heterocyclic frameworks or for biologists investigating the effects of structurally diverse compounds on cellular pathways. Its well-documented synthetic routes and physicochemical properties make it an ideal candidate for teaching purposes in advanced organic chemistry courses.
Looking ahead, the future prospects for 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid and its derivatives appear promising within the context of precision medicine and targeted therapy strategies emerging from omics technologies like genomics and proteomics data integration with computational modeling tools will likely accelerate the discovery pipeline further.
2580184-83-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid) 関連製品
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